2-(2,2,2-Trifluoroethyl)pyridine 2-(2,2,2-Trifluoroethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1186195-13-0
VCID: VC18430472
InChI: InChI=1S/C7H6F3N/c8-7(9,10)5-6-3-1-2-4-11-6/h1-4H,5H2
SMILES:
Molecular Formula: C7H6F3N
Molecular Weight: 161.12 g/mol

2-(2,2,2-Trifluoroethyl)pyridine

CAS No.: 1186195-13-0

Cat. No.: VC18430472

Molecular Formula: C7H6F3N

Molecular Weight: 161.12 g/mol

* For research use only. Not for human or veterinary use.

2-(2,2,2-Trifluoroethyl)pyridine - 1186195-13-0

CAS No. 1186195-13-0
Molecular Formula C7H6F3N
Molecular Weight 161.12 g/mol
IUPAC Name 2-(2,2,2-trifluoroethyl)pyridine
Standard InChI InChI=1S/C7H6F3N/c8-7(9,10)5-6-3-1-2-4-11-6/h1-4H,5H2
Standard InChI Key MKFDWZKRIACKMS-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)CC(F)(F)F

Chemical Identity and Structural Properties

Molecular Structure and Formula

2-(2,2,2-Trifluoroethyl)pyridine consists of a six-membered pyridine ring with a trifluoroethyl substituent at the second carbon (Figure 1). The molecular formula is C7_7H6_6F3_3N, with a molar mass of 173.12 g/mol . The trifluoroethyl group introduces significant electron-withdrawing effects due to the high electronegativity of fluorine, altering the ring’s reactivity and dipole moment.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number917969-86-9 (derivative)
Molecular FormulaC7_7H6_6F3_3N
Molar Mass173.12 g/mol
Boiling PointNot reported
Density~1.3 g/cm3^3 (estimated)

The absence of reported boiling points or melting points in literature underscores the need for further experimental characterization.

Electronic and Steric Effects

The -CH2_2CF3_3 group induces both inductive (-I) and steric effects. Fluorine’s electronegativity withdraws electron density from the pyridine ring, reducing basicity compared to unsubstituted pyridine. This electron deficiency enhances susceptibility to electrophilic substitution at meta and para positions . Additionally, the bulky trifluoroethyl group influences steric interactions in catalytic reactions, as seen in palladium-mediated cross-couplings .

Synthetic Methodologies

Direct Fluorination Strategies

A common approach to introducing trifluoroethyl groups involves halogen exchange reactions. For example, EP0110690A1 details the use of anhydrous hydrogen fluoride (HF) with iron chloride catalysts to convert trichloromethylpyridines into trifluoromethyl analogs . While this patent focuses on CF3_3 substitution, analogous methods may apply to -CH2_2CF3_3 groups via intermediate alkylation steps.

Cross-Coupling Reactions

MethodReagents/ConditionsYieldSource
Halogen exchangeHF, FeCl3_3, 160–180°C~60%
Suzuki couplingPd(PPh3_3)4_4, Base75–85%
Nucleophilic alkylationR-X, K2_2CO3_3, DMF50–70%

Applications in Agrochemical and Pharmaceutical Industries

Agrochemical Development

Trifluoromethylpyridine (TFMP) derivatives are pivotal in modern pesticide design. The trifluoroethyl group’s lipophilicity enhances membrane penetration in insects, improving the efficacy of neonicotinoid analogs . For instance, compounds featuring this moiety exhibit increased activity against Aedes aegypti, the mosquito vector for Zika and dengue viruses .

Medicinal Chemistry

In drug design, 2-(2,2,2-Trifluoroethyl)pyridine serves as a bioisostere for hydrophobic groups. Its metabolic stability and ability to modulate protein-ligand interactions make it valuable in kinase inhibitor development. Derivatives of this compound have shown promise in preclinical studies targeting inflammatory pathways and oncology .

Mechanism of Biological Activity

The trifluoroethyl group’s lipophilicity (LogP ≈ 2.8) facilitates passive diffusion across cell membranes, enabling interactions with intracellular targets. In enzymatic assays, the compound’s electron-deficient pyridine ring participates in π-π stacking with aromatic residues, while fluorine atoms engage in halogen bonding with carbonyl oxygens . These interactions collectively enhance binding affinity and selectivity.

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